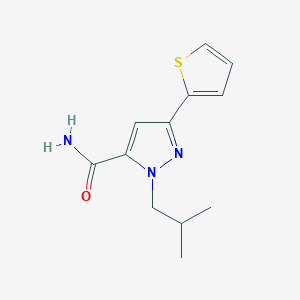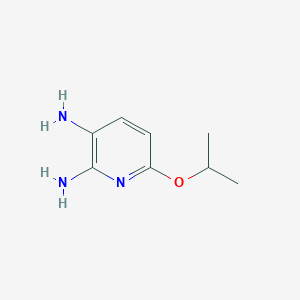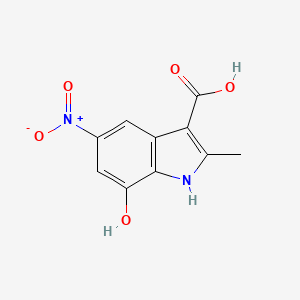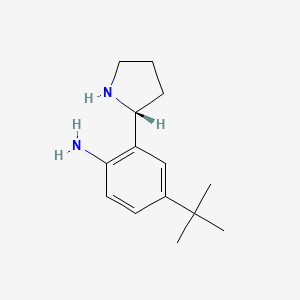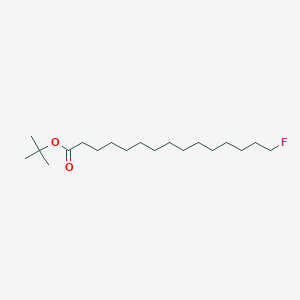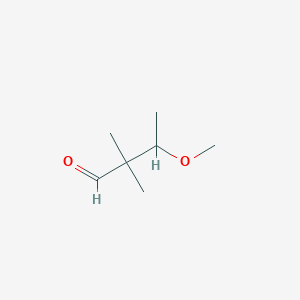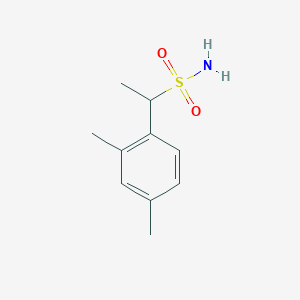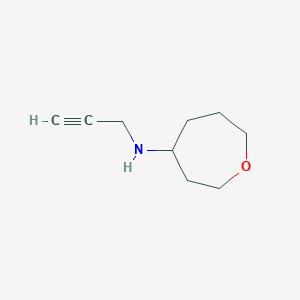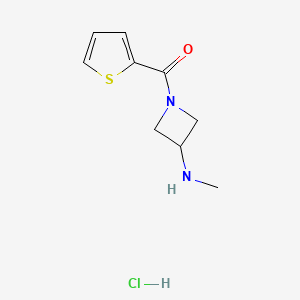
(S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine is a chiral organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-5-methylbenzaldehyde and pyrrolidine.
Formation of Intermediate: The aldehyde group of 4-methoxy-5-methylbenzaldehyde is first converted into a difluoromethyl group through a difluoromethylation reaction.
Cyclization: The intermediate is then subjected to a cyclization reaction with pyrrolidine under specific conditions to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Large-scale production may also employ continuous flow reactors for efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group may enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
2-(2-(Trifluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.
2-(2-(Difluoromethyl)-4-hydroxy-5-methylphenyl)pyrrolidine: A compound with a hydroxy group instead of a methoxy group.
Uniqueness
(S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine is unique due to its specific stereochemistry and the presence of both difluoromethyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H17F2NO |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
(2S)-2-[2-(difluoromethyl)-4-methoxy-5-methylphenyl]pyrrolidine |
InChI |
InChI=1S/C13H17F2NO/c1-8-6-9(11-4-3-5-16-11)10(13(14)15)7-12(8)17-2/h6-7,11,13,16H,3-5H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
PIHFJOVPDSAKGY-NSHDSACASA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1OC)C(F)F)[C@@H]2CCCN2 |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)C(F)F)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


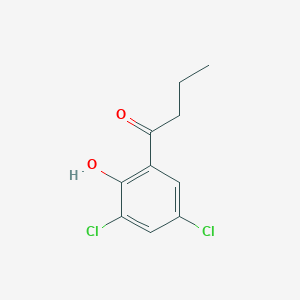
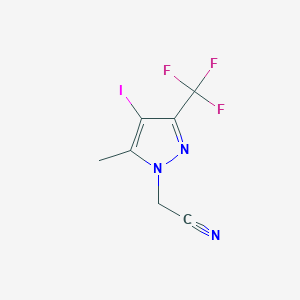
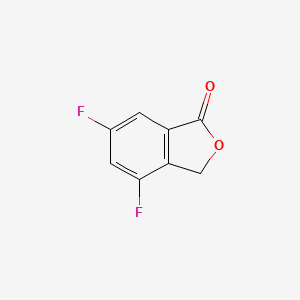
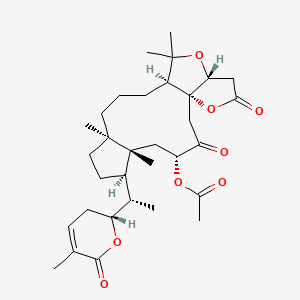
![5-bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13333838.png)
